(5-(3,5-Dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazol-2-yl)methanol
Description
Properties
CAS No. |
178979-15-2 |
|---|---|
Molecular Formula |
C16H20Cl2N2OS |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-propylimidazol-2-yl]methanol |
InChI |
InChI=1S/C16H20Cl2N2OS/c1-4-5-20-14(9-21)19-15(10(2)3)16(20)22-13-7-11(17)6-12(18)8-13/h6-8,10,21H,4-5,9H2,1-3H3 |
InChI Key |
QVXYCWMLHWPWPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC(=C1SC2=CC(=CC(=C2)Cl)Cl)C(C)C)CO |
Origin of Product |
United States |
Biological Activity
The compound (5-(3,5-Dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazol-2-yl)methanol is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C17H21Cl2N3OS
- Molecular Weight: 373.34 g/mol
The presence of the 3,5-dichlorophenylthio group and the imidazole core is significant for its biological interactions.
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens.
Case Studies and Findings
-
Antibacterial Activity:
- A study screened various imidazole derivatives, including our compound, against Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for MRSA was determined to be 16 µg/mL , indicating moderate antibacterial activity .
- Another derivative with similar structural features showed an MIC of ≤0.25 µg/mL , suggesting that modifications in the imidazole structure can enhance antibacterial potency .
- Antifungal Activity:
Cytotoxicity and Safety Profile
Evaluations were performed to assess the cytotoxic effects of the compound on human cell lines. The findings indicated that while exhibiting antimicrobial properties, the compound demonstrated low cytotoxicity against human embryonic kidney cells (HEK293), making it a promising candidate for further development .
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives often correlates with their structural features. The presence of halogen substituents, such as chlorine in this compound, has been associated with enhanced activity against bacterial strains. Modifications to the imidazole ring can significantly affect both potency and selectivity towards pathogens.
Summary of Biological Activities
| Activity Type | Pathogen/Cell Line | MIC (µg/mL) | Cytotoxicity (HEK293) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 16 | Low |
| Antibacterial | Escherichia coli | Not specified | Low |
| Antifungal | Cryptococcus neoformans | Not specified | Low |
Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| 3,5-Dichlorophenylthio group | Enhanced antibacterial activity |
| Imidazole core | Essential for biological activity |
| Halogen substitutions | Correlate with increased potency |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Nitroimidazole Derivatives
- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1): This compound () shares a substituted imidazole core but differs in substituents: a nitro group at position 5 and chloromethylphenyl at position 4. The chloromethyl group enables further functionalization, as seen in , where it reacts with carbonyl derivatives via TDAE methodology .
b. Fluorophenyl-Thiazole/Pyrazole Hybrids
- Compounds 4 and 5 (): These isostructural thiazole-pyrazole hybrids feature fluorophenyl groups. The electron-withdrawing fluorine atoms influence electronic properties differently compared to chlorine in the target compound.
c. Methanol-Solvated Cyclopentanol Derivatives
- The methanol solvate in highlights the role of hydroxyl groups in hydrogen bonding. The target compound’s hydroxymethyl group may similarly participate in O–H⋯N/O interactions, affecting solubility and crystal packing .
Crystallographic and Hydrogen-Bonding Trends
- Hydrogen Bonding: In , methanol solvates form O–H⋯N and N–H⋯O bonds, creating supramolecular assemblies. The target compound’s hydroxymethyl group may similarly stabilize crystal structures through hydrogen bonding .
Data Tables
Table 1: Substituent Comparison
Preparation Methods
Starting Materials and Key Intermediates
- 5-(3,5-Dichlorophenylthio)-4-isopropyl-1H-imidazole : This intermediate is prepared by reacting 4-isopropylimidazole derivatives with 3,5-dichlorophenyl thiol or its derivatives under nucleophilic substitution conditions.
- N-alkylation reagents : n-Propyl halides (e.g., n-propyl bromide or chloride) are used for alkylation at the N-1 position.
- Hydroxymethylation agents : Formaldehyde or related reagents are employed to introduce the hydroxymethyl group at the 2-position of the imidazole ring.
Stepwise Synthesis
Step 1: Formation of 5-(3,5-Dichlorophenylthio)-4-isopropyl-1H-imidazole
- The imidazole core bearing the isopropyl group at the 4-position is reacted with 3,5-dichlorophenyl thiol under basic conditions (e.g., sodium hydride or potassium carbonate) in an aprotic solvent such as dimethylformamide (DMF).
- The nucleophilic sulfur attacks the 5-position of the imidazole ring, displacing a suitable leaving group or directly substituting a halogenated precursor.
- Reaction conditions typically involve stirring at room temperature to moderate heating (25–80°C) for several hours to ensure complete substitution.
Step 2: N-1 Alkylation with n-Propyl Halide
- The 5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole intermediate is subjected to alkylation using n-propyl bromide or chloride.
- A base such as potassium carbonate or cesium carbonate is used to deprotonate the imidazole nitrogen.
- The reaction is carried out in polar aprotic solvents like DMF or acetonitrile at temperatures ranging from 40 to 80°C.
- The alkylation proceeds selectively at the N-1 position, yielding 1-n-propyl substituted imidazole.
Step 3: Introduction of the 2-Hydroxymethyl Group
- The 2-position of the imidazole ring is functionalized by reaction with formaldehyde or paraformaldehyde under basic or acidic catalysis.
- This step can be performed by treating the N-alkylated imidazole with formaldehyde in aqueous or alcoholic media.
- The reaction typically proceeds at room temperature or slightly elevated temperatures (20–50°C) for 1–4 hours.
- The product is the target compound (5-(3,5-Dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazol-2-yl)methanol.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Thiolation | 3,5-Dichlorophenyl thiol, base (NaH, K2CO3) | DMF | 25–80°C | 4–12 h | 70–85 | Stirring under inert atmosphere improves yield |
| 2. N-Alkylation | n-Propyl bromide, base (K2CO3, Cs2CO3) | DMF, MeCN | 40–80°C | 3–8 h | 75–90 | Selective N-1 alkylation confirmed by NMR |
| 3. Hydroxymethylation | Formaldehyde, acid/base catalyst | H2O, EtOH | 20–50°C | 1–4 h | 80–95 | Purification by recrystallization or chromatography |
Purification and Characterization
- The crude product after each step is typically purified by recrystallization from ethanol or aqueous ethanol mixtures.
- Chromatographic techniques such as silica gel column chromatography may be employed for final purification.
- Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns.
- Mass Spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to verify functional groups.
- Melting point analysis to assess purity.
Research Findings and Notes
- The nucleophilic substitution at the 5-position with 3,5-dichlorophenyl thiol is a key step that determines the compound’s biological activity profile due to the electron-withdrawing chlorine atoms enhancing binding affinity in medicinal chemistry applications.
- N-alkylation with n-propyl groups modulates lipophilicity and pharmacokinetic properties.
- Hydroxymethylation at the 2-position introduces a polar handle for further derivatization or conjugation.
- Yields reported in literature range from moderate to high (70–95%), depending on reaction scale and purity of reagents.
- Reaction conditions are mild enough to preserve sensitive substituents and avoid side reactions such as over-alkylation or oxidation.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Reaction Type | Conditions | Yield Range | Critical Parameters |
|---|---|---|---|---|---|
| Thiolation at 5-position | 3,5-Dichlorophenyl thiol, base | Nucleophilic substitution | DMF, 25–80°C, 4–12 h | 70–85% | Inert atmosphere, base strength |
| N-1 Alkylation | n-Propyl bromide, base | Alkylation | DMF/MeCN, 40–80°C, 3–8 h | 75–90% | Base choice, temperature control |
| Hydroxymethylation at 2-position | Formaldehyde, acid/base catalyst | Electrophilic addition | H2O/EtOH, 20–50°C, 1–4 h | 80–95% | Catalyst type, reaction time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
